molecular formula C21H13NO7 B2498527 (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate CAS No. 622366-47-6

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate

Cat. No.: B2498527
CAS No.: 622366-47-6
M. Wt: 391.335
InChI Key: NESUTSFGBYNCCK-ODLFYWEKSA-N
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Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate is a useful research compound. Its molecular formula is C21H13NO7 and its molecular weight is 391.335. The purity is usually 95%.
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Scientific Research Applications

Anti-Leishmanial Activity

The synthesis and characterization of nitroaromatic compounds, including those structurally related to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-nitrobenzoate, have shown potential for anti-leishmanial activity. Studies indicate that the presence of the electroactive nitro group is significant for biological activity, suggesting potential use as an anti-leishmanicidal drug for veterinary purposes (Dias et al., 2015).

Coordination Polymers and Fluorescence

A study on a ZnII coordination polymer incorporating similar nitrobenzene and furan components demonstrated its potential in material science. The compound exhibits strong fluorescence emissions in the solid state at room temperature, which can be significant for applications in optical materials and sensors (Chen et al., 2019).

Hydrogen-Bonded Molecular Structures

Research involving molecules with structural similarities, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, revealed interesting hydrogen-bonded structures. These findings are crucial for understanding molecular interactions and can influence the design of new compounds in medicinal chemistry and material science (Portilla et al., 2007).

Properties

IUPAC Name

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO7/c1-12-5-6-15(27-12)11-19-20(23)17-8-7-16(10-18(17)29-19)28-21(24)13-3-2-4-14(9-13)22(25)26/h2-11H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESUTSFGBYNCCK-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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